molecular formula C15H14ClNO4 B2401113 4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid CAS No. 1031765-27-1

4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

Cat. No. B2401113
CAS RN: 1031765-27-1
M. Wt: 307.73
InChI Key: RRKIMBSIGJATEF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid (4-CPA) is a synthetic compound belonging to the family of phenylacetic acid derivatives. It has a wide range of applications in the field of scientific research, including in the areas of biochemistry, physiology, and pharmacology. It is also used in laboratory experiments to study the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

Molecular Docking and Structural Studies

  • Molecular Docking and Vibrational Studies : Studies have demonstrated the use of 4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid and its derivatives in molecular docking and vibrational studies. These compounds show potential in bonding and biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), which is vital for pharmacological importance (Vanasundari et al., 2018).

Spectroscopic and Structural Characterization

  • FT-IR and Structural Analysis : This compound has been synthesized and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. Research includes analysis of vibrational wavenumbers, molecular structure, and various spectroscopic properties, contributing to our understanding of its chemical behavior and potential applications (Rahul Raju et al., 2015).

Nonlinear Optical Material Studies

  • Optical Material Research : Investigations into the nonlinear optical properties of derivatives of 4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid have been conducted, demonstrating the compound's potential as a candidate for nonlinear optical materials. This research is significant for the development of new materials in the field of optics and photonics (Vanasundari et al., 2018).

Reaction Mechanisms and Synthesis Studies

  • Synthesis and Reaction Mechanism Analysis : There has been research on the synthesis and reaction mechanisms of 4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid, exploring its interactions with other chemicals and its behavior under various conditions. These studies are crucial for developing new synthetic methods and understanding the compound's reactivity (Olga A. Amalʼchieva et al., 2022).

Pharmaceutical and Biological Research

  • Pharmacological Potential : While explicitly excluding information on drug use and dosage, it's worth noting that research into derivatives of this compound has shown potential in pharmacological and biological applications. This is evident in studies exploring its molecular interactions and potential biological activities (Vanasundari et al., 2018).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKIMBSIGJATEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

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